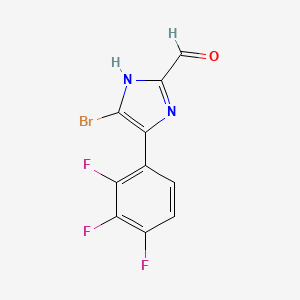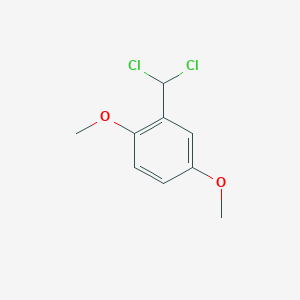
2-(Dichloromethyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and a dichloromethyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,4-dimethoxybenzene typically involves the formylation of electron-rich aromatic rings. One common method is the use of dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent in the presence of titanium tetrachloride (TiCl₄). This reaction is highly regioselective and efficient for producing aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of formylation and the use of dichloromethyl methyl ether in the presence of catalysts like TiCl₄ can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives.
科学的研究の応用
2-(Dichloromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-(Dichloromethyl)-1,4-dimethoxybenzene involves its interaction with molecular targets through its functional groups The dichloromethyl group can participate in electrophilic aromatic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects
類似化合物との比較
Similar Compounds
Dichloromethane (DCM): An organochlorine compound widely used as a solvent.
1,2-Dichloroethane: A chlorinated hydrocarbon used in the production of vinyl chloride.
特性
CAS番号 |
918646-58-9 |
|---|---|
分子式 |
C9H10Cl2O2 |
分子量 |
221.08 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChIキー |
PTWMJIAIGSFGPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


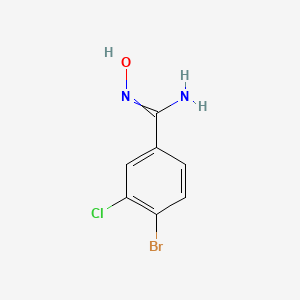
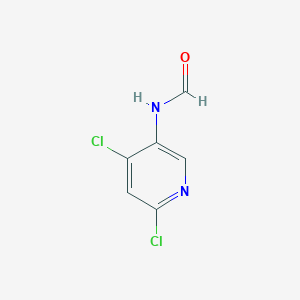
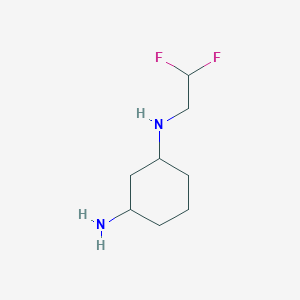
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
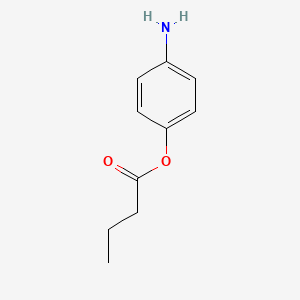

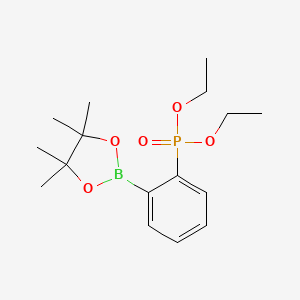
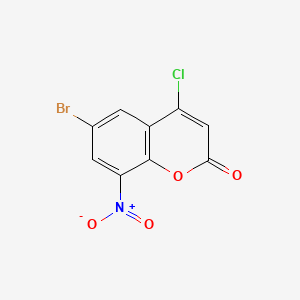
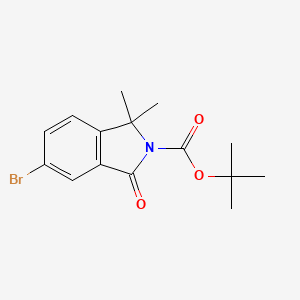
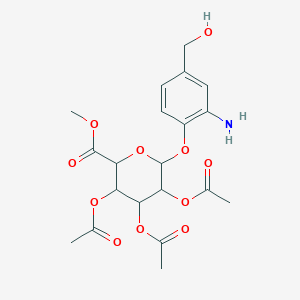

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

